JCN037

Blood-Brain Barrier Penetration CNS Pharmacokinetics Glioblastoma

Most clinical EGFR TKIs fail to cross the blood-brain barrier, limiting glioblastoma research. JCN037 addresses this gap with rational design yielding a >2:1 brain-to-plasma ratio. • IC50: 2.49 nM (wtEGFR), 3.95 nM (p-wtEGFR), 4.48 nM (EGFRvIII) • 47% survival extension in orthotopic GBM xenografts (300 mg/kg BID, p.o.) • Co-crystal structure with wtEGFR (PDB: 9Q0S, 2.46 Å)

Molecular Formula C16H11BrFN3O2
Molecular Weight 376.18 g/mol
Cat. No. B2556757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCN037
Molecular FormulaC16H11BrFN3O2
Molecular Weight376.18 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F
InChIInChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21)
InChIKeyMTLUFWWVOINWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JCN037: A Brain-Penetrant EGFR Inhibitor for Glioblastoma and CNS Oncology Research


JCN037 (JGK037; CAS 2305154-31-6) is a non-covalent, brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed from a 4-anilinoquinazoline scaffold [1]. Its design incorporates ring fusion of the 6,7-dialkoxy groups to reduce rotatable bonds and polar surface area, along with an ortho-fluorine and meta-bromine on the aniline ring to enhance potency and blood-brain barrier (BBB) penetration [1]. JCN037 exhibits nanomolar potency against wild-type EGFR (wtEGFR), phosphorylated wtEGFR (p-wtEGFR), and the oncogenic EGFRvIII mutant, with IC50 values of 2.49 nM, 3.95 nM, and 4.48 nM, respectively [1]. Structurally, JCN037 is defined by the IUPAC name N-(3-bromo-2-fluorophenyl)-7,8-dihydro[1,4]dioxino[2,3-g]quinazolin-4-amine, and its binding mode to wild-type EGFR has been resolved by X-ray crystallography at 2.46 Å resolution [2].

Why Standard EGFR Inhibitors Cannot Substitute for JCN037 in CNS-Targeted Research


Clinically approved EGFR tyrosine kinase inhibitors (TKIs) such as erlotinib and lapatinib have failed to demonstrate efficacy in glioblastoma due to inadequate brain exposure—a consequence of physicochemical properties that limit BBB penetration [1]. JCN037 was specifically engineered to overcome this barrier through rational design: ring fusion of the 6,7-dialkoxy groups reduces rotatable bonds and polar surface area, while the ortho-fluorine and meta-bromine substitutions enhance both potency and BBB permeation [1]. These modifications result in a brain-to-plasma ratio exceeding 2:1, a level unattainable by conventional EGFR TKIs [1]. Consequently, generic substitution with erlotinib, lapatinib, or even newer CNS-penetrant candidates like osimertinib—which lacks robust activity against wild-type EGFR—would fail to recapitulate the pharmacological profile of JCN037 in glioblastoma models [1].

JCN037: Quantified Differentiation from Erlotinib, Lapatinib, and Other EGFR Inhibitors


JCN037 Exhibits Superior Brain-to-Plasma Ratio Compared to Erlotinib and Lapatinib

JCN037 achieves a brain-to-plasma ratio exceeding 2:1 in preclinical models, a level significantly higher than that observed for erlotinib and lapatinib. This quantitative advantage in CNS distribution is a direct consequence of rational molecular design aimed at improving BBB penetration [1].

Blood-Brain Barrier Penetration CNS Pharmacokinetics Glioblastoma

JCN037 Demonstrates Potent Cellular Activity Against EGFRvIII Mutant GBM Cells, Surpassing Erlotinib and Lapatinib

In patient-derived glioblastoma cell cultures harboring EGFR amplification/mutation (HK301 and GBM39), JCN037 displays higher inhibitory activity than both erlotinib and lapatinib. This enhanced cellular potency complements its superior brain penetration [1].

EGFRvIII Patient-Derived GBM Cells Cellular Potency

JCN037 Extends Median Survival by 47% in an Orthotopic Glioblastoma Xenograft Model

In an EGFR-driven orthotopic glioblastoma xenograft model, treatment with JCN037 (300 mg/kg, BID) increased median survival from 37.5 days to 55 days—a 47% improvement relative to vehicle control. This survival benefit underscores the translational potential of combining potent EGFR inhibition with effective BBB penetration [1].

In Vivo Efficacy Orthotopic Xenograft Survival Benefit

JCN037 Has a Lower Central Energy Barrier for BBB Permeation Than Erlotinib, as Determined by Molecular Dynamics Simulations

Molecular dynamics simulations comparing JCN037 and erlotinib revealed that JCN037 possesses a lower central energy barrier for traversing a lipid membrane model of the BBB. Additionally, JCN037 exhibits a local minimum at the lipid-water interface, a feature absent for erlotinib, and tends to interact with lipid molecules while erlotinib prefers the aqueous phase [1].

Molecular Dynamics Free Energy Profile BBB Permeation Mechanism

JCN037 Inhibits Wild-Type EGFR and EGFRvIII with Single-Digit Nanomolar Potency, Unlike Osimertinib Which Lacks wtEGFR Activity

JCN037 exhibits potent inhibition of both wild-type EGFR (IC50 2.49 nM) and the oncogenic EGFRvIII mutant (IC50 4.48 nM). In contrast, osimertinib, a third-generation EGFR TKI with reported brain penetration, does not effectively inhibit wild-type EGFR, which is required for comprehensive targeting of EGFR-driven glioblastomas [1].

EGFR Inhibitor Potency Wild-Type EGFR EGFRvIII

Structural Basis of JCN037 Binding to Wild-Type EGFR Confirmed by X-Ray Crystallography at 2.46 Å Resolution

The co-crystal structure of JCN037 bound to the wild-type EGFR kinase domain has been determined at 2.46 Å resolution, confirming its binding mode and providing atomic-level insights into its interactions [1]. While similar structures exist for other EGFR inhibitors (e.g., erlotinib bound to EGFR, PDB ID 1M17), the JCN037 structure reveals specific interactions conferred by its unique dioxinoquinazoline scaffold and halogen substitutions.

Crystal Structure EGFR Binding Mode Structure-Based Drug Design

Optimal Research Applications for JCN037 in CNS Oncology and EGFR Pharmacology


In Vivo Efficacy Studies in Orthotopic Glioblastoma Models

JCN037 is optimally deployed in EGFR-driven orthotopic glioblastoma xenograft studies where both brain penetration and EGFR inhibition are required. The documented 47% survival extension (55 days vs. 37.5 days vehicle) provides a benchmark for comparative efficacy assessments [1]. Dosing at 300 mg/kg BID orally has been validated in these models.

Pharmacological Profiling of Brain-Penetrant Kinase Inhibitors

As a reference compound for brain-penetrant kinase inhibitor pharmacology, JCN037 offers a well-characterized profile: nanomolar potency against wtEGFR, p-wtEGFR, and EGFRvIII, combined with a >2:1 brain-to-plasma ratio [1]. It serves as a positive control or benchmark for evaluating novel CNS-penetrant EGFR inhibitors.

Molecular Dynamics and BBB Permeation Modeling Studies

JCN037 is an ideal subject for computational studies of BBB permeation due to the availability of both experimental brain penetration data and molecular dynamics simulations. Its free energy profile for membrane crossing has been established, providing a validated system for testing new permeation models [2].

Structure-Based Design of Next-Generation Brain-Penetrant EGFR Inhibitors

The high-resolution co-crystal structure of JCN037 bound to wild-type EGFR (PDB ID: 9Q0S) enables structure-guided optimization [3]. Researchers can leverage this structural information to design analogs with improved potency, selectivity, or pharmacokinetic properties while retaining BBB penetration.

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